molecular formula C16H14BrClO3 B2673577 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 832674-30-3

2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2673577
CAS No.: 832674-30-3
M. Wt: 369.64
InChI Key: HPYSQDYMGPQJQW-UHFFFAOYSA-N
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Description

2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14BrClO3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by etherification with 2-chlorobenzyl alcohol. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the specific combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYSQDYMGPQJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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